4-Bromo-8-(methylsulfonyl)quinoline
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Overview
Description
4-Bromo-8-(methylsulfonyl)quinoline is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound. Quinoline and its derivatives are known for their broad spectrum of biological activities and applications in medicinal and industrial chemistry . The compound this compound features a bromine atom at the 4th position and a methylsulfonyl group at the 8th position on the quinoline ring, which can significantly influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-8-(methylsulfonyl)quinoline typically involves the bromination of 8-substituted quinolines. One common method includes the use of N-bromosuccinimide (NBS) as a brominating agent under mild conditions . The methylsulfonyl group can be introduced via sulfonylation reactions using methylsulfonyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of quinoline derivatives often employs green and sustainable methods. These include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . Such methods not only improve the efficiency of the synthesis but also reduce the environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-8-(methylsulfonyl)quinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination.
Methylsulfonyl Chloride: Used for introducing the methylsulfonyl group.
Palladium Catalysts: Used in coupling reactions.
Major Products
The major products formed from these reactions include various substituted quinolines, which can be further functionalized for specific applications .
Scientific Research Applications
4-Bromo-8-(methylsulfonyl)quinoline has several applications in scientific research:
Medicinal Chemistry: It serves as a key intermediate in the synthesis of pharmaceuticals with anticancer, antimicrobial, and anti-inflammatory properties.
Biological Studies: The compound is used in studying the biological pathways and mechanisms of action of quinoline derivatives.
Industrial Chemistry: It is employed in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-8-(methylsulfonyl)quinoline involves its interaction with specific molecular targets and pathways. The bromine and methylsulfonyl groups can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-Bromoquinoline: Lacks the methylsulfonyl group, which can affect its reactivity and biological activity.
8-Methylsulfonylquinoline: Lacks the bromine atom, which can influence its chemical properties and applications.
Uniqueness
4-Bromo-8-(methylsulfonyl)quinoline is unique due to the presence of both the bromine and methylsulfonyl groups, which can synergistically enhance its chemical reactivity and biological activity. This makes it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C10H8BrNO2S |
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Molecular Weight |
286.15 g/mol |
IUPAC Name |
4-bromo-8-methylsulfonylquinoline |
InChI |
InChI=1S/C10H8BrNO2S/c1-15(13,14)9-4-2-3-7-8(11)5-6-12-10(7)9/h2-6H,1H3 |
InChI Key |
UGPJSZIIZGHHNM-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC2=C(C=CN=C21)Br |
Origin of Product |
United States |
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